2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide
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Description
The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide” is a complex organic molecule that contains several functional groups and structural motifs. These include a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a phenylbutan-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzo[d][1,3]dioxol-5-yl group could potentially be introduced via a condensation reaction . The isoxazole ring could be formed through a cyclization reaction . The phenylbutan-2-yl group might be added through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that includes an oxygen atom, which could potentially participate in hydrogen bonding or other interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The isoxazole ring, for example, might be susceptible to reactions with nucleophiles or electrophiles . The benzo[d][1,3]dioxol-5-yl group might participate in reactions involving its aromatic system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the isoxazole ring might influence its acidity or basicity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(7-8-16-5-3-2-4-6-16)23-22(25)13-18-12-20(28-24-18)17-9-10-19-21(11-17)27-14-26-19/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVLUEKQDNYYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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